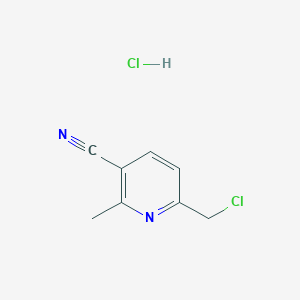![molecular formula C30H50Br2N2O2S B12957904 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-](/img/structure/B12957904.png)
2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- is a compound that belongs to the class of benzothiadiazole derivatives. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and photovoltaic devices . It is a building block or monomer for organic semiconductors, making it a crucial component in the development of advanced electronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- typically involves the bromination of 2,1,3-benzothiadiazole. One common method is the bromination of 2,1,3-benzothiadiazole with bromine in the presence of iron . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction mixture is typically quenched with water or an aqueous solution to precipitate the product, which is then purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used, along with bases like potassium carbonate.
Major Products
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of light-emitting diodes (LEDs) and photovoltaic devices.
Conducting Polymers: The compound is a monomer for the synthesis of conducting polymers used in organic electronics.
Biological Research: It can be used as a biochemical reagent in life science research.
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- involves its incorporation into polymeric structures, where it acts as an electron-withdrawing unit. This enhances the electron affinity and lowers the band gap of the resulting semiconducting materials . The compound’s structural features allow it to stabilize the polymer network, which is crucial for maintaining the desired electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: A simpler derivative used in similar applications.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains additional fluorine atoms, making it more electron-withdrawing.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A related compound with different substitution patterns, used in electronic applications.
Uniqueness
2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of bulky butyloctyl groups enhances its solubility and processability, making it more suitable for certain applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C30H50Br2N2O2S |
|---|---|
Molekulargewicht |
662.6 g/mol |
IUPAC-Name |
4,7-dibromo-5,6-bis(2-butyloctoxy)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H50Br2N2O2S/c1-5-9-13-15-19-23(17-11-7-3)21-35-29-25(31)27-28(34-37-33-27)26(32)30(29)36-22-24(18-12-8-4)20-16-14-10-6-2/h23-24H,5-22H2,1-4H3 |
InChI-Schlüssel |
XBZKRKJOJGDRIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)COC1=C(C2=NSN=C2C(=C1OCC(CCCC)CCCCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)

![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)



![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12957870.png)





![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12957902.png)
